molecular formula C14H16O2 B5711142 2-allyl-2-phenyl-4-pentenoic acid

2-allyl-2-phenyl-4-pentenoic acid

Cat. No.: B5711142
M. Wt: 216.27 g/mol
InChI Key: MPYFESWSFJLBHO-UHFFFAOYSA-N
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Description

This compound’s structure confers unique steric and electronic properties, making it a candidate for applications in organic synthesis, polymer chemistry, and pharmaceutical intermediates.

Properties

IUPAC Name

2-phenyl-2-prop-2-enylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-3-10-14(11-4-2,13(15)16)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYFESWSFJLBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant biological activities, making it a candidate for various pharmaceutical applications. Notably, it has been investigated for its potential use in:

  • Anti-cancer agents : Research indicates that derivatives of 2-allyl-2-phenyl-4-pentenoic acid show promising cytotoxic effects against different cancer cell lines, suggesting its utility in developing new anti-cancer drugs.
  • Antioxidant properties : Studies have demonstrated that certain derivatives possess antioxidant activities, which can help in preventing oxidative stress-related diseases .
  • Anti-inflammatory agents : The compound has been evaluated for its ability to modulate inflammatory pathways, indicating potential use in treating inflammatory conditions.

Synthesis and Organic Chemistry

In organic synthesis, this compound serves as a versatile intermediate. Its applications include:

  • Building block for complex molecules : The compound can be utilized to synthesize various heterocycles and other complex organic molecules through reactions such as cycloaddition and carbonylation .
  • Catalytic processes : It has been used in palladium-catalyzed reactions for the formation of 1,3-dienes and other conjugated systems, showcasing its importance in synthetic methodologies .

Flavoring Agents

The compound's organoleptic properties allow it to be used as a flavoring agent in food products. It can impart fruity flavors and enhance the sensory characteristics of various consumables, including:

  • Foodstuffs : It is incorporated into food formulations to improve flavor profiles, particularly in products that require enhancement of natural flavors .

Data Table on Applications

Application AreaSpecific UsesFindings/Notes
PharmaceuticalsAnti-cancer, antioxidant, anti-inflammatoryPromising cytotoxic effects against cancer cells
Organic SynthesisIntermediate for heterocyclesUsed in palladium-catalyzed reactions
Flavoring AgentsFood productsEnhances fruity flavors

Case Study 1: Anti-Cancer Activity

A study explored the cytotoxic effects of several derivatives of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for new anti-cancer therapies.

Case Study 2: Synthesis of Heterocycles

In a synthetic chemistry study, researchers utilized this compound as a precursor to synthesize novel thiazolidinone derivatives. The resulting compounds exhibited notable biological activities, highlighting the utility of this acid in drug discovery processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-allyl-2-phenyl-4-pentenoic acid with two structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents at 2-Position Functional Groups Key Applications
This compound C₁₄H₁₆O₂ 216.28 Allyl, Phenyl Carboxylic acid, Alkenyl Polymer precursors, Chiral synthesis
2-Methyl-4-pentenoic acid C₆H₁₀O₂ 114.14 Methyl Carboxylic acid, Alkenyl Flavor/fragrance industries
(R)-2-Amino-2-methyl-4-pentenoic acid C₆H₁₁NO₂ 145.16 Methyl, Amino Carboxylic acid, Amino, Alkenyl Peptide analogs, Metabolic studies

Key Observations :

  • Steric Effects : The bulky phenyl and allyl groups in the target compound likely hinder rotational freedom compared to smaller substituents (e.g., methyl), impacting reactivity in stereoselective reactions.
  • Electronic Effects: The electron-withdrawing phenyl group may reduce the acidity of the carboxylic acid compared to 2-methyl-4-pentenoic acid.

Physicochemical Properties

  • Boiling Point/Solubility: While data for the target compound is unavailable, 2-methyl-4-pentenoic acid (MW 114.14) is volatile and soluble in polar solvents, as typical for low-MW carboxylic acids . The phenyl/allyl variant’s higher MW (216.28) suggests reduced volatility and increased lipophilicity.
  • Chirality: The (R)-configured amino analog () highlights the role of stereochemistry in biological activity, whereas the target compound’s stereochemical effects remain unexplored .

Q & A

Q. What are the recommended safety protocols for handling 2-allyl-2-phenyl-4-pentenoic acid in laboratory settings?

  • Methodological Answer: Adhere to strict engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including chemically resistant gloves (nitrile or neoprene), face shields, and lab coats. Implement airborne concentration monitoring if vaporization is likely. Use emergency showers and eye wash stations if exposure occurs, and ensure proper decontamination of lab surfaces and equipment. Avoid storing the compound near oxidizing agents or heat sources. Training on hazardous material handling and waste disposal is critical, as outlined in OSHA guidelines .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: A plausible route involves palladium-catalyzed α-arylation of allyl-substituted acetic acid derivatives, leveraging dienolate intermediates. For example, coupling 2-allylacetic acid with a phenyl halide (e.g., bromobenzene) using KN(SiMe₃)₂ as a base and Pd catalysts under inert conditions (e.g., argon) can yield the target compound. Optimize reaction parameters (temperature: 80–100°C, solvent: THF/toluene) to enhance yield. Purification via silica gel chromatography (MeOH:DCM gradient) is recommended .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer: Use a combination of ¹H NMR and ¹³C NMR to identify characteristic signals: the allyl group (δ 5.0–5.8 ppm for vinyl protons; δ 115–135 ppm for carbons) and the carboxylic acid (δ 10–12 ppm, broad). IR spectroscopy confirms the C=O stretch (~1700 cm⁻¹) and O-H stretch (2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (C₁₄H₁₆O₂, [M+H]⁺ calc. 217.1223) .

Advanced Research Questions

Q. How can discrepancies in reaction yields for this compound synthesis be systematically analyzed?

  • Methodological Answer: Perform a Design of Experiments (DoE) to isolate variables: catalyst loading (0.5–5 mol%), base stoichiometry (1–3 equiv.), and reaction time (6–24 hrs). Use HPLC to monitor intermediate formation and side products (e.g., decarboxylation byproducts). Kinetic studies (e.g., in situ FTIR) can identify rate-limiting steps. Compare results with computational models (DFT) to predict favorable pathways .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer: Employ chiral ligands (e.g., BINAP or Josiphos) with Pd(0) catalysts to induce asymmetry during α-arylation. Screen solvents (e.g., DMF for polarity vs. toluene for steric effects) and additives (e.g., LiCl for stabilizing intermediates). Evaluate enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Recent studies suggest >90% ee is achievable with optimized ligand-catalyst pairs .

Q. How does the allyl substituent influence the compound’s biological activity compared to non-allylated analogs?

  • Methodological Answer: The allyl group enhances electrophilicity, potentially increasing reactivity with biological targets (e.g., enzymes or receptors). Conduct comparative assays: (1) Enzymatic inhibition studies (e.g., cyclooxygenase for anti-inflammatory activity) using purified enzymes. (2) Cell viability assays (e.g., MTT) to assess cytotoxicity. (3) Molecular docking simulations to predict binding affinities. Note that allyl groups may alter pharmacokinetics (e.g., metabolic stability in liver microsomes) .

Q. What analytical techniques resolve challenges in quantifying trace impurities in this compound?

  • Methodological Answer: Use UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in H₂O:ACN) for high sensitivity. For non-volatile impurities, employ charged aerosol detection (CAD). Quantify residual palladium via ICP-MS, ensuring levels <10 ppm. Validate methods per ICH Q2(R1) guidelines, including LOD/LOQ and recovery studies .

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